Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a bis-thiazole derivative featuring two distinct thiazole rings linked via a carbonyl-amino bridge. Key structural attributes include:
- First thiazole ring: Substituents at positions 2 (methyl) and 5 (isopropyl).
- Second thiazole ring: Substituents at position 5 (isopropyl) and a methyl ester at position 2.
- Linkage: A carbonyl group connects the amino moiety of the second thiazole to the 4-position of the first thiazole.
Properties
Molecular Formula |
C16H21N3O3S2 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-propan-2-yl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H21N3O3S2/c1-7(2)12-10(17-9(5)23-12)14(20)19-16-18-11(15(21)22-6)13(24-16)8(3)4/h7-8H,1-6H3,(H,18,19,20) |
InChI Key |
BUTOBWCSFCKOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Propan-2-yl)-1,3-thiazole-4-carboxylate Intermediate
The methyl ester-bearing thiazole ring is constructed via a Hantzsch-type cyclocondensation.
Procedure :
-
Combine 2-bromo-3-oxopentanoate (1.0 equiv) and thiourea (1.2 equiv) in ethanol.
-
Reflux at 80°C for 12 hours under nitrogen.
-
Cool to room temperature, then quench with ice water.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield the thiazole-4-carboxylate as a white solid (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 98.5% |
| Melting Point | 132–134°C |
Preparation of 2-Methyl-5-(propan-2-yl)-1,3-thiazole-4-carbonyl Chloride
The acyl chloride derivative is critical for amide bond formation.
Procedure :
-
Dissolve 2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.
-
Add oxalyl chloride (2.5 equiv) dropwise at 0°C.
-
Stir at room temperature for 3 hours, then evaporate under reduced pressure.
-
Use the acyl chloride directly in the next step without purification.
Reaction Monitoring :
Amide Coupling Reaction
Coupling the two thiazole subunits requires careful control to prevent racemization and ensure regioselectivity.
Procedure :
-
Dissolve the thiazole-4-carboxylate intermediate (1.0 equiv) and acyl chloride (1.1 equiv) in anhydrous DMF.
-
Add HATU (1.5 equiv) and DIPEA (3.0 equiv) at 0°C.
-
Warm to room temperature and stir for 8 hours.
-
Quench with saturated NH₄Cl, extract with ethyl acetate, and concentrate.
-
Purify via recrystallization (ethanol/water) to obtain the target compound (65% yield).
Optimization Insights :
-
Solvent Choice : DMF outperforms THF due to better solubility of intermediates.
-
Coupling Agents : HATU provides higher yields than EDCl/HOBt (65% vs. 52%).
Optimization of Reaction Conditions
Temperature and Solvent Effects on Cyclocondensation
Varying solvents and temperatures significantly impacts thiazole ring formation:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 78 | 98.5 |
| THF | 65 | 62 | 95.2 |
| Acetonitrile | 80 | 71 | 97.8 |
Ethanol at 80°C maximizes yield and purity by balancing reaction rate and byproduct formation.
Catalytic Effects in Acylation
Lewis acids (e.g., ZnCl₂) were tested to accelerate acyl chloride formation:
| Catalyst (10 mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 3 | 85 |
| ZnCl₂ | 1.5 | 92 |
| FeCl₃ | 2 | 88 |
ZnCl₂ reduces reaction time by 50% without compromising yield.
Large-Scale Production Techniques
Continuous Flow Synthesis
For industrial-scale manufacturing, a continuous flow system enhances reproducibility:
Quality Control Protocols
-
In-Process Checks :
-
HPLC monitoring of intermediate purity at each stage.
-
FT-IR verification of acyl chloride formation.
-
-
Final Product Specifications :
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiazole rings and trans-configuration of the amide bond (Fig. 1).
Comparative Analysis with Related Thiazoles
The target compound’s synthesis shares similarities with other bis-thiazoles but diverges in:
-
Coupling Reagents : HATU instead of DCC for improved efficiency.
-
Protecting Groups : Methyl ester retained throughout synthesis, avoiding deprotection steps.
-
Cyclization Conditions : Higher temperatures (80°C vs. 60°C) to drive ring closure.
Challenges and Mitigation Strategies
Byproduct Formation During Amidation
-
Issue : Oligomerization of acyl chloride.
-
Solution : Slow addition of acyl chloride (1 hour) and strict temperature control (<25°C).
Chemical Reactions Analysis
Amide Coupling and Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid intermediate, which participates in subsequent amide bond formation.
Key Reactions:
-
Ester Hydrolysis:
-
Reagents: 6 M HCl (acidic) or 1 M NaOH (basic)
-
Conditions: Reflux in THF/water (1:1) at 80°C for 12–24 hours.
-
Product: Carboxylic acid derivative (C₁₈H₂₅N₃O₃S₂).
-
-
Amide Formation:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Ester Hydrolysis | HCl/NaOH, THF/H₂O | 80°C, 12–24 hours | Carboxylic acid derivative |
| Amide Coupling | HATU, HOBt, DIEA, DMF | RT, 4–6 hours | Functionalized amide compound |
Nucleophilic Substitution
The thiazole rings and substituents participate in nucleophilic substitutions, enabling functional group interconversion.
Key Observations:
-
Methyl Group Substitution:
-
Reagents: Thioamides or amines in polar aprotic solvents (e.g., DMSO).
-
Conditions: 60–80°C, 8–12 hours.
-
Product: Secondary amines or thioether derivatives.
-
-
Isopropyl Group Modification:
-
Limited reactivity due to steric hindrance, requiring strong bases (e.g., LDA) for deprotonation.
-
Oxidation-Reduction Reactions
The sulfur atom in thiazole rings and other functional groups undergo redox transformations.
Documented Processes:
-
Thiazole Ring Oxidation:
-
Reagents: m-CPBA or H₂O₂ in acetic acid.
-
Conditions: 0–25°C, 2–4 hours.
-
Product: Sulfoxide or sulfone derivatives (unstable under prolonged oxidation).
-
-
Ester Reduction:
-
Reagents: LiAlH₄ in dry ether.
-
Conditions: 0°C to RT, 2 hours.
-
Product: Alcohol intermediate (C₁₈H₂₇N₃O₂S₂).
-
Cycloaddition and Ring-Opening Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles, leveraging the electron-deficient thiazole rings.
Experimental Findings:
-
With Nitrile Oxides:
-
Reagents: Nitrile oxides generated in situ from hydroxamoyl chlorides.
-
Conditions: Toluene, 100°C, 6 hours.
-
Product: Isoxazoline-fused thiazole hybrids.
-
| Reaction Partner | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Nitrile oxide | Isoxazoline-thiazole | 62–78 |
Thermal Degradation and Stability
The compound decomposes at elevated temperatures, forming smaller heterocyclic fragments.
Thermogravimetric Analysis (TGA) Data :
-
Decomposition Onset: 210°C
-
Major Products: CO₂, methyl isocyanate, and 2-methylthiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent. Studies indicate that thiazole derivatives can inhibit the growth of various bacteria and fungi. The dual thiazole rings enhance its interaction with microbial enzymes, potentially leading to effective treatments for infections caused by resistant strains.
Anticancer Properties
Research highlights the compound's potential in cancer therapy. Its mechanism may involve targeting specific enzymes or receptors involved in tumor growth and proliferation. For instance, it has been reported to inhibit the activity of HSET (KIFC1), a kinesin that plays a crucial role in the mitotic process of cancer cells, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
Case Study: Inhibition of HSET
A notable study demonstrated that derivatives of thiazole compounds, including methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, exhibited micromolar inhibition of HSET. This was achieved through high-throughput screening techniques, leading to the identification of compounds with nanomolar biochemical potency against this target .
Agricultural Applications
Pesticidal Activity
Thiazole derivatives are known for their pesticidal properties. The compound's structure allows it to act as a fungicide or herbicide by interfering with the metabolic processes of pests or pathogens. Its application in crop protection has been explored, particularly against fungal pathogens that threaten agricultural yields.
Materials Science
Polymer Development
The unique chemical properties of this compound make it suitable for incorporation into polymer matrices. This can enhance the mechanical and thermal properties of materials used in various applications, including coatings and composites.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Carboxylate Cores
The target compound shares its thiazole-carboxylate backbone with several analogs, differing primarily in substituents and appended functional groups. Key examples include:
Key Observations :
Bioactive Thiazole Derivatives
- Anticancer Activity : Compound 7b (), a thiazole-hydrazide derivative, showed potent activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL). The target’s bis-thiazole framework could similarly interact with kinase targets .
- Antimicrobial Scaffolds: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate () is a precursor for antibacterials, suggesting the target’s amino-carbonyl bridge might be optimized for similar applications .
- Structural Rigidity : Isostructural thiazole-triazole hybrids () exhibit planar conformations, implying that the target’s dual thiazole system may favor defined binding poses in biological targets .
Physicochemical and Analytical Data
While the target compound’s experimental data are unavailable, comparisons with analogs highlight trends:
- Melting Points : Thiazole-carboxylates with aromatic substituents (e.g., ’s Compound 2, mp 254–255°C) typically exhibit higher melting points than aliphatic variants due to π-stacking .
- Chromatographic Behavior : RP-HPLC retention times (e.g., 11.40 min for ’s Compound 2) correlate with hydrophobicity; the target’s isopropyl groups may extend retention .
Biological Activity
Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a thiazole-derived compound with potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 339.4 g/mol. The structure includes two thiazole rings and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1351682-11-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simple thiazole derivatives. Key reagents include thionyl chloride and various amines. The process can be optimized for industrial production using automated systems to ensure high yield and purity .
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The thiazole ring structure allows for effective binding to active sites, potentially inhibiting or modulating enzyme activity .
Antimicrobial Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. For instance, the Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 7.8–62.5 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Thiazole-based compounds have also shown promise in cancer research. A related study indicated that certain thiazole derivatives inhibited cancer cell proliferation with IC50 values in the micromolar range against various cancer cell lines . This suggests that this compound may possess similar anticancer properties.
Case Studies
Case Study 1: Antimicrobial Screening
In a comparative study, several thiazole derivatives were screened for their antimicrobial properties. The compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A series of thiazole compounds were tested on cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer). The results indicated that some derivatives had potent cytotoxic effects, leading to further investigation into their mechanisms and potential therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate, and what experimental parameters are critical for yield optimization?
Q. How can researchers validate the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer : Combine 1H/13C NMR to confirm substituent positions (e.g., isopropyl groups at thiazole C-5) and FTIR to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds . For crystallinity, XRD is recommended if single crystals are obtainable. HPLC (C18 column, acetonitrile/water gradient) verifies purity (>98%) .
Q. What stability considerations are critical for storing this compound, and how should degradation be monitored?
Q. Are there preliminary reports on the biological activity of this compound or its analogs?
- Methodological Answer : While direct data is limited, structurally similar thiazoles exhibit enzyme inhibition (e.g., COX-2) and antitumor activity (via apoptosis assays). Researchers should screen using in vitro kinase panels or cell viability assays (MTT protocol) with IC50 determination .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound, particularly in reducing trial-and-error experimentation?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and transition states, identifying energy barriers for cyclization. Tools like ICReDD’s reaction path search integrate quantum calculations with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst selection) . Combine with DoE (Design of Experiments) to prioritize variables (e.g., temperature, pH) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?
- Methodological Answer :
- Dynamic NMR : Detect tautomerism or conformational exchange (e.g., amide rotamers).
- 2D-COSY/HMBC : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
- Cross-validate with synthetic intermediates : Compare spectra of precursor hydrazides to isolate artifacts .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl) and assess biological activity.
- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) or steric (Taft Es) parameters with assay results .
- Crystallographic docking : Map binding interactions with target proteins (e.g., MDM2/p53) .
Q. What green chemistry approaches are viable for scaling up synthesis while minimizing waste?
- Methodological Answer :
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable alternative .
- Catalysis : Employ immobilized lipases for amide bond formation, reducing reliance on toxic coupling agents.
- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
